molecular formula C20H23N5O B2831693 4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide CAS No. 2380071-98-5

4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide

Cat. No. B2831693
CAS RN: 2380071-98-5
M. Wt: 349.438
InChI Key: IEMZFIWXEKKJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide, also known as AZD-9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide irreversibly binds to the ATP-binding site of EGFR, inhibiting its activity and downstream signaling pathways. It has a higher binding affinity for EGFR T790M mutation compared to wild-type EGFR, which makes it effective in treating NSCLC with EGFR T790M mutation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cells with EGFR T790M mutation. It also reduces tumor growth and metastasis in preclinical models. In clinical trials, this compound has demonstrated a high response rate and prolonged progression-free survival in NSCLC patients with EGFR T790M mutation.

Advantages and Limitations for Lab Experiments

4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for EGFR T790M mutation, its irreversible binding to EGFR, and its ability to overcome resistance to first-generation and second-generation EGFR TKIs. However, it also has limitations, such as its potential toxicity and off-target effects, which require careful monitoring in preclinical and clinical studies.

Future Directions

For 4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide research include investigating its efficacy in combination with other targeted therapies, exploring its potential for treating other cancers with EGFR mutations, and developing strategies to overcome resistance to this compound. Additionally, further studies are needed to understand the long-term safety and efficacy of this compound in clinical settings.

Synthesis Methods

The synthesis of 4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide involves the reaction of 3-cyanopyrazin-2-amine with tert-butyl 4-(dimethylamino)pyridin-3-ylmethylcarbamate to form tert-butyl 4-(3-cyanopyrazin-2-ylamino)pyridin-3-ylcarbamate. The intermediate is then reacted with 3-bromo-N-methylbenzamide to yield this compound.

Scientific Research Applications

4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown efficacy in patients with EGFR T790M mutation, which is resistant to first-generation and second-generation EGFR TKIs. This compound has been approved by the FDA for the treatment of NSCLC with EGFR T790M mutation.

properties

IUPAC Name

4-tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-20(2,3)15-7-5-14(6-8-15)19(26)24(4)16-12-25(13-16)18-17(11-21)22-9-10-23-18/h5-10,16H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMZFIWXEKKJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2CN(C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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